molecular formula C14H27NO4 B016667 (4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate CAS No. 125995-13-3

(4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate

Cat. No.: B016667
CAS No.: 125995-13-3
M. Wt: 273.37 g/mol
InChI Key: HWSHVKNLMBMKSR-GHMZBOCLSA-N
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Description

(4R,6R)-Tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, also known as t-BADMA, is a synthetic compound that has recently been studied for its potential applications in scientific research. t-BADMA is a member of the class of compounds known as tert-butyl-aminoethyl-dioxanes and is a cyclic ether with a molecular formula of C10H20N2O3. t-BADMA is of particular interest due to its unique structure, which allows it to act as a chiral catalyst and to interact with other molecules in a specific manner.

Scientific Research Applications

  • This compound is used in scientific research applications, particularly in organic syntheses (Paquette, Earle, & Smith, 2003).

  • It serves as a key intermediate in the synthesis of HMG-CoA reductase inhibitors, an important class of drugs used to lower cholesterol (Rádl, 2003).

  • The synthesis of this compound is also a crucial step in the efficient enantioselective total synthesis of Atorvastatin Calcium, a widely used statin medication (Vempala, Shree, Narra, & Dasgupta, 2022).

  • In another study, tert-butyl isocyanide reacts with related compounds to produce functionalized products, showcasing the versatility of this chemical class in synthetic organic chemistry (Yavari, Zare, & Mohtat, 2007).

  • The synthesis approach for related dioxinone compounds has been reported to achieve the highest overall yield, indicating the ongoing advancements in the synthesis techniques for these types of compounds (Časar, 2008).

  • Additionally, the compound has been linked to the production of tert-butyl 6-aminopenicillanate, demonstrating its relevance in the synthesis of pharmaceutical intermediates (Veinberg et al., 1999).

Mechanism of Action

As a key intermediate in the synthesis of atorvastatin, “(4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate” contributes to the mechanism of action of atorvastatin, which is an HMG-CoA reductase inhibitor .

Properties

IUPAC Name

tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6-9,15H2,1-5H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSHVKNLMBMKSR-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H](C[C@@H](O1)CC(=O)OC(C)(C)C)CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125995-13-3
Record name 1,1-Dimethylethyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125995-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate
Reactant of Route 2
(4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate
Reactant of Route 3
(4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate
Reactant of Route 4
Reactant of Route 4
(4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate
Reactant of Route 5
(4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate
Reactant of Route 6
(4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate

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